MFCD27930851
Overview
Description
MFCD27930851 is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD27930851 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
MFCD27930851 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
MFCD27930851 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of MFCD27930851 involves its interaction with specific molecular targets and pathways. The bromine atom and the pentenoic acid chain play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(3-Chlorophenyl)-4-pentenoic Acid
- (E)-5-(3-Fluorophenyl)-4-pentenoic Acid
- (E)-5-(3-Iodophenyl)-4-pentenoic Acid
Uniqueness
MFCD27930851 is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-(3-bromophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h1,3-6,8H,2,7H2,(H,13,14) |
InChI Key |
NMLCKFKZMMZHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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